苯甲基苯二硫酸酯

描述

Synthesis Analysis

The synthesis of heterocyclic compounds, including benzodithioate derivatives, often involves the metalation reactions of sulfonyl benzene derivatives followed by reactions with gem-dihalo compounds, esters, or acyl halides. For instance, Cabiddu et al. (1993) describe the one-step synthesis of five-membered heterocyclic compounds, which could potentially encompass benzyl benzodithioate analogs, through the dilithiation of (isopropylsulfonyl)benzene leading to heterocycles like benzodithioles in good yields (Cabiddu et al., 1993).

Molecular Structure Analysis

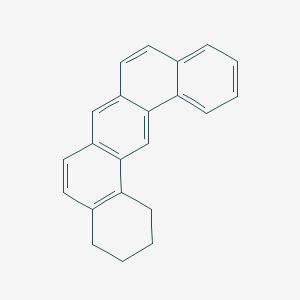

The molecular structure of benzodithioate derivatives exhibits significant planarity and crystallinity. Takimiya et al. (2005) developed a synthesis method for benzo[1,2-b:4,5-b']dichalcogenophenes, structurally related to benzyl benzodithioate, revealing a completely planar molecular structure through X-ray analysis. These compounds are characterized by their herringbone packing arrangement in the crystal lattice (Takimiya et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving benzodithioate compounds can vary widely, from addition-elimination reactions to dehydrogenative cyclization. Mitsudo et al. (2017) describe the transformation of benzodithienofuran derivatives through such reactions, indicating the versatility and reactivity of benzodithioate-related compounds (Mitsudo et al., 2017).

Physical Properties Analysis

The physical properties of benzodithioate and related compounds are influenced by their molecular structure. For example, Zhang et al. (2016) synthesized benzofuran-fused silole and germole derivatives, highlighting how molecular design can enhance conjugation and affect properties like optical and electrochemical behavior. This insight can be extrapolated to understand the physical properties of benzyl benzodithioate derivatives (Zhang et al., 2016).

Chemical Properties Analysis

Benzodithiophene-based polymers and copolymers exhibit unique chemical properties, such as extended π-conjugation and improved electronic characteristics, which are crucial for applications in organic electronics. Wang et al. (2014) and Zhang et al. (2010) discuss the synthesis and properties of benzodithiophene-based polymers, showing how the incorporation of benzothienyl substituents can red-shift absorption spectra and enhance thermal stability, which could be relevant for understanding the chemical properties of benzyl benzodithioate (Wang et al., 2014); (Zhang et al., 2010).

科学研究应用

Synthesis and Transformations of Benzothiazole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Benzyl benzodithioate is used in the synthesis of 2-amino and 2-mercapto substituted benzothiazoles, which are biologically active and industrially demanded compounds . These compounds are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

- Methods of Application : The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

- Results or Outcomes : The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Controlled Radical Polymerization

- Scientific Field : Polymer Chemistry

- Application Summary : Benzyl benzodithioate is used as a reversible chain-transfer agent in the controlled radical polymerization of N-vinylpyrrolidone and N-vinylsuccinimide . It is also well-suited for methacrylates, methacrylamides, and styrenes .

- Methods of Application : The polymerization is conducted under the conditions of reversible chain transfer by the addition-fragmentation mechanism .

- Results or Outcomes : The use of benzyl benzodithioate allows for the preparation of soluble poly-N-vinylsuccinimide in concentrated solutions .

Biological and Pharmacological Applications

- Scientific Field : Pharmacology

- Application Summary : Benzothiazoles, including Benzyl benzodithioate, are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .

- Methods of Application : The specific methods of application vary depending on the specific biological or pharmacological activity being targeted. In general, benzothiazole derivatives are synthesized and then tested for their biological activity using appropriate in vitro and in vivo models .

- Results or Outcomes : Benzothiazole derivatives have been found to have diverse chemical reactivity and broad spectrum of biological activity .

Treatment of Scabies

- Scientific Field : Dermatology

- Application Summary : Benzyl benzodithioate is used in the treatment of scabies .

- Methods of Application : The specific methods of application would depend on the formulation of the medication and the specific case of scabies being treated .

- Results or Outcomes : The outcomes of the treatment would depend on the specific case of scabies and the individual patient’s response to the medication .

Drug Design

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzothiazoles, including Benzyl benzodithioate, are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .

- Methods of Application : The specific methods of application vary depending on the specific biological or pharmacological activity being targeted. In general, benzothiazole derivatives are synthesized and then tested for their biological activity using appropriate in vitro and in vivo models .

- Results or Outcomes : Benzothiazole derivatives have been found to have diverse chemical reactivity and broad spectrum of biological activity .

Polymer Synthesis

- Scientific Field : Polymer Chemistry

- Application Summary : Benzyl benzodithioate is used as a reversible chain-transfer agent in the controlled radical polymerization of N-vinylpyrrolidone and N-vinylsuccinimide .

- Methods of Application : The polymerization is conducted under the conditions of reversible chain transfer by the addition-fragmentation mechanism .

- Results or Outcomes : The use of benzyl benzodithioate allows for the preparation of soluble poly-N-vinylsuccinimide in concentrated solutions .

安全和危害

Benzyl benzodithioate is harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

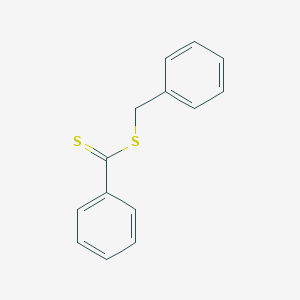

IUPAC Name |

benzyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKPFAYILJKXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466574 | |

| Record name | Benzyl dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl benzodithioate | |

CAS RN |

27249-90-7 | |

| Record name | Benzyl dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Benzodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)